(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid
Overview
Description
“(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C19H28N4O4 . It has a molecular weight of 376.45 . The IUPAC name for this compound is (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m1/s1 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Pyrazine Derivatives in Drug Synthesis
Pyrazine derivatives, including the core structure of the compound , are crucial in medicinal chemistry due to their wide-ranging biological activities. These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. Notably, pyrazine and its derivatives are employed as key synthons in organic synthesis, contributing to the development of biologically active compounds. The versatility of pyrazine derivatives facilitates the synthesis of complex molecules for potential therapeutic applications (Dar & Shamsuzzaman, 2015; Ferreira & Kaiser, 2012).
Synthesis of Polyfunctional Heteroaromatics
The compound's synthesis is part of broader efforts to create polyfunctional heteroaromatics, compounds essential for novel functionalized materials and drugs. Research in this area has led to new methods and unexpected discoveries in the synthesis of heteroaromatic compounds, demonstrating the complexity and potential for innovation in drug development (Moustafa et al., 2017).
Heterocyclic N-Oxide Derivatives
Heterocyclic N-oxide derivatives, related structurally and functionally to the compound , play a significant role in organic synthesis, catalysis, and drug development. These derivatives are integral to designing metal complexes, catalysts, and medicinal applications, highlighting the compound's potential in creating biologically active molecules with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Biomedical Applications
Levulinic Acid in Drug Synthesis
Although not directly related to the specific compound, the use of levulinic acid (a key building block from biomass) in drug synthesis provides context for the importance of similar compounds in medicine. Levulinic acid and its derivatives are used to synthesize various drugs, demonstrating the role of such compounds in reducing drug synthesis costs and simplifying processes, potentially applicable to the synthesis pathways involving the compound (Zhang et al., 2021).
Safety and Hazards
The compound has several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKJNKTPCZNPM-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678628 | |
Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402958-96-7 | |
Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine in the synthesis of Telaprevir?
A1: (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine serves as a crucial intermediate in the synthesis of Telaprevir, an antiviral drug used to treat Hepatitis C. The synthesis method described in the research paper [] highlights the use of this compound in a condensation reaction with (S)-3-amino-N-cyclopropyl-2-oxohexanamide salt to yield Telaprevir. This method offers advantages such as mild reaction conditions, short reaction times, and high yields, contributing to a more efficient and cost-effective production of Telaprevir.
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